molecular formula C11H9N5O B1418282 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082436-86-9

3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

货号: B1418282
CAS 编号: 1082436-86-9
分子量: 227.22 g/mol
InChI 键: QFEKAINUBLMJHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a 3-methylphenyl group at position 3 (Fig. 1). Its molecular formula is C₁₁H₉N₅O, with a monoisotopic mass of 243.076 Da (calculated). The compound is structurally characterized by a planar triazole ring fused to a pyrimidine moiety, with a ketone group at position 7 and a methyl-substituted aromatic ring contributing to its physicochemical and biological properties .

属性

IUPAC Name

3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7-3-2-4-8(5-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEKAINUBLMJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, most notably cyclin-dependent kinase 2 (CDK2). The compound acts as an inhibitor of CDK2, which is essential for cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It affects gene expression by downregulating genes associated with cell proliferation and upregulating pro-apoptotic genes . Furthermore, it impacts cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2 . Additionally, the compound can inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively in laboratory settings. Over time, the compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have demonstrated sustained inhibitory effects on CDK2 and consistent induction of apoptosis in cancer cells . These effects are maintained over extended periods, indicating the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it binds to plasma proteins, which aids in its distribution throughout the body . These interactions influence the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to effectively inhibit CDK2 and other kinases involved in cell cycle regulation and apoptosis .

生物活性

3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS: 1082436-86-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C11H9N5O
  • Molecular Weight : 227.23 g/mol
  • IUPAC Name : 3-(m-tolyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • Purity : 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazolo[4,5-d]pyrimidine class. Specifically, this compound has shown promising results against various cancer cell lines.

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of this compound against different cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)10.28
A549 (Lung)12.00
H1650 (Lung)1.91
HepG2 (Liver)4.37

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways involving caspase activation .
  • Cell Cycle Arrest : It can arrest the cell cycle at the G2/M phase, inhibiting cell proliferation .
  • Inhibition of Colony Formation : The compound significantly inhibits colony formation in lung cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl ring can significantly affect biological activity. Compounds with additional electron-withdrawing or hydrophobic groups tend to exhibit enhanced potency against tumor cell lines .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of triazolo[4,5-d]pyrimidines where modifications led to increased cytotoxicity against specific cancer types. One derivative demonstrated an IC50 value of 1.91 μM against H1650 lung cancer cells while maintaining lower toxicity towards normal cells (GES-1) with an IC50 value of 27.43 μM .

科学研究应用

Research indicates that 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits a range of biological activities:

  • Antimicrobial Properties :
    • The compound has shown significant inhibitory effects against various bacterial strains. For instance, studies have reported its effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antimicrobial activity .
  • Antitumor Activity :
    • Preliminary investigations have indicated that derivatives of this compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, prompting further exploration into its mechanism of action and potential as a chemotherapeutic agent .
  • Cytotoxicity :
    • Cytotoxicity assays using different cell lines (e.g., HaCat and Balb/c 3T3) have revealed promising results, indicating the compound's potential for development into therapeutic agents .

Case Studies

Several studies have documented the applications of This compound :

StudyFocusFindings
Antimicrobial ActivityDemonstrated MIC of 0.21 μM against Pseudomonas aeruginosa.
Antitumor PropertiesExhibited cytotoxic effects on cancer cell lines; further studies needed to elucidate mechanisms.
Therapeutic PotentialReviewed various derivatives for their pharmacological properties and synthetic routes.

相似化合物的比较

Structural Variations and Substituent Effects

The triazolo[4,5-d]pyrimidine scaffold is highly modular, with substitutions at positions 3 and 6 significantly influencing activity. Key analogs include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target compound 3-Methylphenyl C₁₁H₉N₅O 243.23 Methyl group enhances lipophilicity
3-(4-Methoxyphenyl)- analog 4-Methoxyphenyl C₁₁H₉N₅O₂ 243.23 Methoxy group increases polarity
3-(4-Bromobenzyl)- analog (8a) 4-Bromobenzyl C₁₁H₉BrN₅O 322.13 Bromine adds steric bulk/electrophilicity
3-(4-Chlorobenzyl)- analog 4-Chlorobenzyl C₁₁H₈ClN₅O 261.67 Chlorine enhances reactivity
6-Oxadiazole derivatives (e.g., CAS 1040639-91-5) 3-Fluorobenzyl + oxadiazole ring C₂₂H₁₈FN₇O₄ 463.43 Extended conjugation improves target binding

Key Observations :

  • Electron-Donating Groups (e.g., methyl, methoxy) : Increase lipophilicity and may enhance membrane permeability. The target compound’s 3-methylphenyl group balances hydrophobicity without excessive steric hindrance .
  • Bromine in compound 8a increases molecular weight and melting point (237–239°C) .
  • Extended Systems (e.g., oxadiazole) : Derivatives like 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-... exhibit enhanced π-π stacking and hydrogen-bonding capacity, critical for kinase inhibition .

Physicochemical Properties

  • Melting Point : The 4-bromo analog (8a) melts at 237–239°C, while glycosylated derivatives (e.g., compound 11) are oils due to reduced crystallinity . The target compound’s melting point is unreported but expected to be lower than halogenated analogs due to weaker intermolecular forces.
  • LogP : Estimated 1.5–2.0 for the target compound (methyl group increases hydrophobicity vs. methoxy analogs (LogP ~1.0)). Chloro/bromo analogs have higher LogP (~2.5–3.0) .
  • Solubility : Polar substitutions (e.g., -OH in compound 18) improve aqueous solubility, whereas the target compound is likely DMSO-soluble .

准备方法

Methodology Overview:

  • Starting materials:

    • Hydrazine derivatives or hydrazino compounds
    • Aromatic aldehydes (notably 3-methylphenyl aldehyde)
    • Isocyanates or acyl derivatives
  • Reaction conditions:

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid
    • Temperature: Reflux conditions (~80-100°C)
  • Reaction steps:

Research Findings:

A study detailed in PMC (reference) describes a two-step, one-pot synthesis of similar heterocyclic systems, emphasizing the importance of controlled reflux and acid catalysis for high yields. The process involves initial formation of a hydrazone intermediate, followed by cyclization to produce the fused heterocycle.

Cyclization of Hydrazino-Functionalized Precursors

Another effective method involves the cyclization of hydrazine derivatives bearing appropriate substituents that facilitate ring closure:

  • Starting material: Hydrazine derivatives with aromatic substituents, such as 3-methylphenyl hydrazines.
  • Procedure:
    • React with β-dicarbonyl compounds (e.g., acetylacetone) under reflux in ethanol or acetic acid.
    • The reaction promotes cyclocondensation to form the triazolopyrimidinone core.
    • The process may be catalyzed by acids or bases, depending on the specific substrate.

Research evidence suggests that this approach yields the heterocycle efficiently, with spectral data confirming the structure.

Condensation with Aromatic Aldehydes Followed by Cyclization

A third approach involves initial condensation of aromatic aldehydes (such as 3-methylphenyl aldehyde) with hydrazines or hydrazides, followed by cyclization :

  • Step 1: Formation of hydrazones through reaction with aldehyde in ethanol or methanol.
  • Step 2: Cyclization facilitated by acids (e.g., HCl, p-toluenesulfonic acid) under reflux conditions.
  • Step 3: Oxidative or tautomeric steps to stabilize the heterocyclic core.

This method is supported by spectral data indicating the formation of the desired heterocycle with high purity.

Use of Heterocyclic Precursors and Functional Group Transformations

In some cases, heterocyclic precursors such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives** are synthesized first and then functionalized to introduce the 3-methylphenyl group via nucleophilic substitution or cross-coupling reactions.

Research Example:
The patent US10738058B2 describes a method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which can serve as a precursor for further modifications to obtain the target compound through substitution reactions.

Data Summary and Comparative Table

Methodology Key Reactants Solvent Catalyst Temperature Yield Remarks
Multicomponent cyclocondensation Hydrazines, aldehyde, isocyanates Ethanol Acid (HCl, p-toluenesulfonic acid) Reflux (~80-100°C) High One-pot, efficient, scalable
Hydrazine + β-dicarbonyl Hydrazine derivative, acetylacetone Ethanol None or acid Reflux Moderate to high Suitable for structural diversity
Aldehyde condensation + cyclization Aromatic aldehyde, hydrazine Ethanol or methanol Acid Reflux High Good for substituent variation
Precursor functionalization Pyrrolo[2,3-d]pyrimidine derivatives Various Cross-coupling catalysts Reflux Variable Requires prior synthesis of precursor

Notes on Optimization and Purification

  • Reaction Monitoring: TLC and spectral analysis (IR, NMR) are essential for tracking progress.
  • Purification: Crystallization from ethanol or column chromatography ensures high purity.
  • Spectroscopic Confirmation: FT-IR typically shows characteristic bands around 1680-1700 cm$$^{-1}$$ for carbonyl groups, with NMR confirming aromatic and heterocyclic protons.

常见问题

Q. Optimization Tips :

  • Control temperature (room temperature for TFA-mediated deprotection) and stoichiometry of amine nucleophiles to minimize side products .
  • Use HPLC or column chromatography for purification of intermediates .

How is structural characterization performed for this compound and its derivatives?

Basic Research Focus
Characterization employs a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl signals at ~162 ppm) .
  • IR Spectroscopy : Peaks at 1660–1680 cm⁻¹ (C=O stretch) and 3280–3490 cm⁻¹ (NH/OH stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₁H₉N₅O, [M+H]⁺ = 244.083) .
  • X-ray Crystallography : Resolves tautomeric forms and regiochemistry of the triazole-pyrimidine fusion .

What in vitro assays evaluate the compound’s anticancer and antiviral activities?

Advanced Research Focus
Anticancer Activity :

  • Cell Viability Assays : MTT assays on MCF-7 (breast) and A-549 (lung) cancer cells, with IC₅₀ values calculated .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess programmed cell death .

Q. Antiviral Activity :

  • Plaque Reduction Assays : Test inhibition of Chikungunya virus (CHIKV) replication at non-cytotoxic concentrations (EC₅₀ values reported) .
  • Time-of-Addition Studies : Determine if the compound targets viral entry, replication, or assembly .

How are derivatives designed for enhanced adenosine A1 receptor affinity?

Advanced Research Focus
Structure-activity relationship (SAR) studies highlight:

  • Lipophilic Substituents : 2-Chlorobenzyl at position 3 improves A1 affinity (Ki < 50 nM) compared to benzyl or phenethyl groups .
  • Amino Substituents : Cycloalkylamino (e.g., cyclopentyl) or aralkylamino (e.g., amphetamino) at position 7 enhance selectivity for A1 over A2A receptors .

Q. Methodological Approach :

  • Radioligand binding assays (e.g., 3H^3H-DPCPX for A1 receptors) to determine Ki values .
  • Molecular docking to predict interactions with receptor pockets (e.g., π-π stacking with Tyr271) .

How can discrepancies in reported biological activities be resolved?

Advanced Research Focus
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or viral strains (e.g., CHIKV LR2006 vs. Ross) .
  • Tautomerism : The compound’s triazole-pyrimidine core can adopt multiple tautomeric forms, affecting receptor binding .

Q. Resolution Strategies :

  • Standardize assays using reference compounds (e.g., 8-azaguanine as a positive control) .
  • Validate results with orthogonal techniques (e.g., SPR for binding affinity alongside radioligand assays) .

What structural features influence inhibitory activity against kinases or viral targets?

Advanced Research Focus
Key features include:

  • Triazole Moiety : Essential for hydrogen bonding with kinase ATP pockets (e.g., c-Met inhibition) .
  • Substituent Bulk : Bulky groups (e.g., quinolin-6-ylmethyl) improve selectivity by occupying hydrophobic regions .

Q. Experimental Validation :

  • Kinase inhibition assays (e.g., ADP-Glo™ for c-Met) .
  • Mutagenesis studies to identify resistance-conferring viral mutations .

How does glycosylation or acyclic sugar modification affect pharmacokinetics?

Q. Advanced Research Focus

  • Glycosyl Derivatives : Improve solubility (e.g., thioglycosides in compound 3) but may reduce blood-brain barrier permeability .
  • Acyclic Sugars : Enhance metabolic stability (e.g., D-ribose derivatives resist glycosidase cleavage) .

Q. Methodology :

  • LogP measurements (e.g., shake-flask method) to assess lipophilicity .
  • Microsomal stability assays (e.g., rat liver microsomes) to evaluate oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。